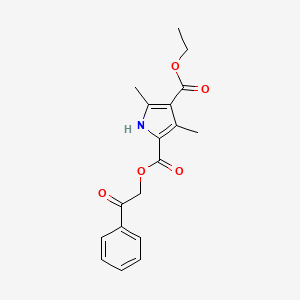
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPC-K1 is a pyrrole-based compound that has been synthesized for its potential use in cancer therapy. It has been shown to exhibit cytotoxic activity against cancer cells in vitro and in vivo. EPC-K1 is a promising candidate for further development as an anticancer drug due to its unique chemical structure and potential mechanism of action.
Wirkmechanismus
The mechanism of action of EPC-K1 is not fully understood. However, it has been suggested that EPC-K1 may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death. EPC-K1 may also induce apoptosis through other pathways, such as the activation of caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
EPC-K1 has been shown to have several biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. EPC-K1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Furthermore, EPC-K1 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EPC-K1 is its unique chemical structure, which may allow for the development of novel anticancer drugs. Furthermore, EPC-K1 has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of EPC-K1 is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of EPC-K1. One direction is the optimization of the synthesis method to produce higher yields of pure EPC-K1. Another direction is the elucidation of the mechanism of action of EPC-K1, which may provide insights into the development of novel anticancer drugs. Furthermore, future studies could investigate the potential of EPC-K1 as a combination therapy with other anticancer drugs. Finally, future studies could investigate the potential of EPC-K1 for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Synthesemethoden
The synthesis of EPC-K1 involves several steps, including the reaction of 3,5-dimethylpyrrole-2,4-dicarboxylic acid with ethyl chloroformate to form the ethyl ester. This is followed by the reaction of the ethyl ester with phenacyl bromide to form the phenacyl ester. Finally, the phenacyl ester is reacted with sodium methoxide to form EPC-K1. The synthesis method has been optimized to produce high yields of pure EPC-K1.
Wissenschaftliche Forschungsanwendungen
EPC-K1 has been the subject of scientific research due to its potential as an anticancer drug. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that EPC-K1 can inhibit tumor growth in mice. Furthermore, EPC-K1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-23-17(21)15-11(2)16(19-12(15)3)18(22)24-10-14(20)13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMWKYFGUSFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

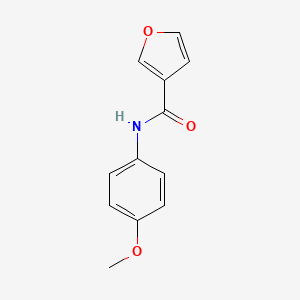
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
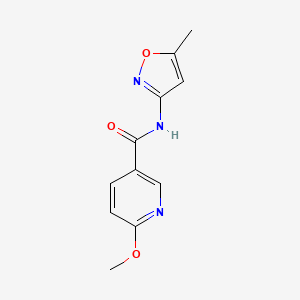


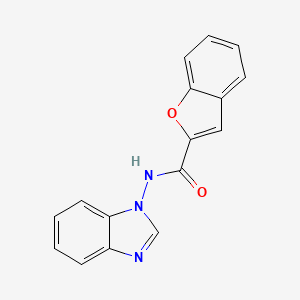
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
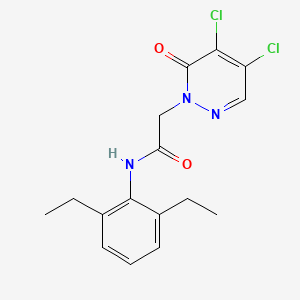
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)